Cas no 1158749-52-0 (3-(1,3-benzothiazol-6-yl)propanoic acid)

1158749-52-0 structure
Produktname:3-(1,3-benzothiazol-6-yl)propanoic acid
CAS-Nr.:1158749-52-0
MF:C10H9NO2S
MW:207.248961210251
MDL:MFCD11900494
CID:5606990
PubChem ID:39097080
3-(1,3-benzothiazol-6-yl)propanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(1,3-benzothiazol-6-yl)propanoic acid
- 6-Benzothiazolepropanoic acid
-
- MDL: MFCD11900494
- Inchi: 1S/C10H9NO2S/c12-10(13)4-2-7-1-3-8-9(5-7)14-6-11-8/h1,3,5-6H,2,4H2,(H,12,13)
- InChI-Schlüssel: JAPBOTLLCLRBEV-UHFFFAOYSA-N
- Lächelt: S1C2=CC(CCC(O)=O)=CC=C2N=C1
Experimentelle Eigenschaften
- Dichte: 1.379±0.06 g/cm3(Predicted)
- Siedepunkt: 393.6±17.0 °C(Predicted)
- pka: 4.49±0.10(Predicted)
3-(1,3-benzothiazol-6-yl)propanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8688275-0.05g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 0.05g |
$174.0 | 2025-02-21 | |
Enamine | EN300-8688275-0.25g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 0.25g |
$367.0 | 2025-02-21 | |
Enamine | EN300-8688275-1.0g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 1.0g |
$743.0 | 2025-02-21 | |
Aaron | AR028NIH-500mg |
3-(1,3-benzothiazol-6-yl)propanoicacid |
1158749-52-0 | 95% | 500mg |
$822.00 | 2025-02-16 | |
Aaron | AR028NIH-5g |
3-(1,3-benzothiazol-6-yl)propanoicacid |
1158749-52-0 | 95% | 5g |
$2984.00 | 2023-12-16 | |
1PlusChem | 1P028NA5-10g |
3-(1,3-benzothiazol-6-yl)propanoicacid |
1158749-52-0 | 95% | 10g |
$4006.00 | 2023-12-26 | |
1PlusChem | 1P028NA5-5g |
3-(1,3-benzothiazol-6-yl)propanoicacid |
1158749-52-0 | 95% | 5g |
$2722.00 | 2023-12-26 | |
Aaron | AR028NIH-2.5g |
3-(1,3-benzothiazol-6-yl)propanoicacid |
1158749-52-0 | 95% | 2.5g |
$2025.00 | 2025-02-16 | |
Enamine | EN300-8688275-5g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95% | 5g |
$2152.0 | 2023-09-02 | |
Enamine | EN300-8688275-10g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95% | 10g |
$3191.0 | 2023-09-02 |
3-(1,3-benzothiazol-6-yl)propanoic acid Verwandte Literatur
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
1158749-52-0 (3-(1,3-benzothiazol-6-yl)propanoic acid) Verwandte Produkte
- 383146-97-2(Methyl 2-{2-(methylsulfanyl)thieno2,3-dpyrimidin-4-ylsulfanyl}benzenecarboxylate)
- 2624122-81-0(N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-4-hydroxybenzamide)
- 1260843-00-2(3-(azetidin-3-yl)-1-methyl-1H-indole)
- 951886-86-5(3,4-Dichloro-4'-fluoro-3'-methylbenzophenone)
- 951891-10-4(4,4'-Dichloro-3-methylbenzophenone)
- 183989-83-5(Benzoic acid, 3-iodo-4-[(trifluoroacetyl)amino]-, ethyl ester)
- 1398507-98-6((S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate)
- 200482-54-8(7-amino-3-chloroindole hydrochloride)
- 2228614-94-4(3-methyloxetan-3-yl sulfamate)
- 70593-57-6(4,6-dichloropyridine-3-carboxamide)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
